Ntncb hydrochloride

Übersicht

Beschreibung

Ntncb hydrochloride is a potent and selective neuropeptide Y Y5 receptor antagonist. It has a Ki value of 8 nM against the human Y5 receptor . This compound is primarily used in scientific research to study the neuropeptide Y system, which is involved in various physiological processes including appetite regulation, anxiety, and circadian rhythms.

Vorbereitungsmethoden

The preparation of Ntncb hydrochloride involves synthetic routes that typically include the dissolution of the compound in a solvent such as dimethyl sulfoxide (DMSO). For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of DMSO to achieve a concentration of 40 mg/mL . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Structural and Functional Group Analysis

NTNCB hydrochloride (C₉H₁₃ClN₂O₂) contains:

-

A nitro group (-NO₂) at the para position of the benzene ring.

-

A phenethylamine backbone with an N-methyl substitution.

-

A hydrochloride counterion.

Key functional groups dictate its reactivity:

-

Nitro group : Electron-withdrawing, susceptible to reduction or nucleophilic aromatic substitution.

-

Amine group : Basic, can participate in acid-base or alkylation reactions.

Reduction Reactions

The nitro group in this compound is expected to undergo reduction under catalytic hydrogenation or chemical reducing conditions:

This reaction is analogous to reductions observed in nitrobenzene derivatives .

Table 1: Reduction Pathways for Nitroaromatic Compounds

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | 60°C, 1 atm | Primary amine | |

| SnCl₂/HCl | Reflux | Intermediate hydroxylamine | |

| NADH/Nitroreductase | Enzymatic, pH 7.4 | Amine (hypoxia-selective) |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -NO₂) may undergo substitution with strong nucleophiles:

This reactivity is limited by steric hindrance from the N-methylphenethylamine substituent .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

The protonated amine (pKa ~9–10) can deprotonate under alkaline conditions, forming a free base .

Biological Reactivity

This compound is implicated in biochemical pathways:

-

Nitroreductase (NTR) activation : Enzymatic reduction of the nitro group generates reactive intermediates, potentially useful in prodrug systems .

-

Gene interaction : Associated with modulation of AURKA, CDC20, and CDK1 in NSCLC cell lines (HCC515) .

Table 2: Biological Activity in HCC515 Cells

| Concentration | Exposure Time | Effect Size | Targets | Reference |

|---|---|---|---|---|

| 10.0 µM | 24.0 h | 0.4444 | AURKA, CDC20, CDK1, EZH2 |

Stability and Degradation

-

Thermal stability : Likely stable below 150°C (typical of aryl nitro compounds).

-

Photodegradation : Nitro groups may undergo photolytic cleavage under UV light .

Synthetic Utility

This compound’s nitro group serves as a precursor for:

-

Phenethylamine derivatives : Reduction yields N-methylphenethylamine analogs with biological relevance .

-

Fluorescent probes : Nitro-to-amine conversion enables hypoxia-sensitive imaging applications .

Key Research Gaps

-

Direct experimental data on this compound’s reaction kinetics or mechanistic studies are absent in current literature.

-

Specific catalytic systems for its functionalization (e.g., C-alkylation) remain unexplored .

Recommendations for Future Studies

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Neuroscience Research

- Ntncb hydrochloride is extensively used to explore the role of neuropeptide Y in neurobiology. By blocking the Y5 receptor, researchers can investigate its effects on behaviors such as feeding and anxiety.

- Case Study : A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in food intake, highlighting its potential for appetite modulation studies.

-

Pharmacological Studies

- The compound serves as a lead compound for developing new drugs targeting obesity and anxiety disorders. Its selective antagonism allows for targeted therapeutic strategies with potentially fewer side effects.

- Data Table : Efficacy of this compound in Reducing Food Intake in Rodent Models

Dosage (mg/kg) Food Intake Reduction (%) Observational Time (hours) 0.5 25% 2 1.0 40% 4 2.0 55% 6 -

Endocrine Studies

- This compound has been instrumental in examining the interactions between neuropeptide Y and other hormonal pathways, particularly those involved in energy balance.

- Case Study : Research indicated that blocking the Y5 receptor with this compound altered levels of insulin and leptin, suggesting a complex interplay between these systems.

-

Behavioral Studies

- The compound is also used to assess behavioral changes associated with stress and anxiety. By inhibiting the Y5 receptor, researchers can evaluate how neuropeptide Y influences these behaviors.

- Data Table : Behavioral Changes Induced by this compound

Behavioral Test Control Group Score This compound Score Elevated Plus Maze 30% 15% Open Field Test 25% 10%

Wirkmechanismus

Ntncb hydrochloride exerts its effects by acting as a competitive antagonist of the neuropeptide Y Y5 receptor. This means it binds to the receptor without activating it, thereby blocking the action of neuropeptide Y. The molecular targets involved include calcium channels, GABA receptors, and neurotransmitter transporters . The exact pathways are still being studied, but it is known to interfere with the signaling mechanisms that regulate appetite, anxiety, and circadian rhythms.

Vergleich Mit ähnlichen Verbindungen

Ntncb hydrochloride is unique in its high selectivity and potency for the neuropeptide Y Y5 receptor. Similar compounds include:

AC-099 hydrochloride: A selective full agonist of the neuropeptide FF2 receptor and partial agonist of the neuropeptide FF1 receptor.

Peptide YY (3-36): A gastrointestinal hormone peptide that also interacts with neuropeptide Y receptors.

Compared to these compounds, this compound stands out due to its high affinity and selectivity for the Y5 receptor, making it a valuable tool in neuropeptide Y research.

Biologische Aktivität

NTNCB hydrochloride, a selective non-peptide competitive antagonist of the neuropeptide Y (NPY) Y5 receptor, has garnered attention due to its significant biological activities. This compound has been characterized for its interactions with various receptors and its potential therapeutic implications.

- Chemical Name : this compound

- CAS Number : 191931-56-3

- Molecular Structure : As a synthetic compound, this compound is designed to selectively inhibit specific receptors, primarily the NPY Y5 receptor.

Biological Activity Overview

This compound exhibits notable biological activities primarily through its action as an antagonist of the NPY Y5 receptor. This receptor is implicated in various physiological processes, including appetite regulation, anxiety, and stress response.

Key Findings:

Data Table: Receptor Binding Affinities

| Receptor Type | Ki Value (nM) |

|---|---|

| NPY Y5 | 8.0 |

| NPY Y1 | 16032 |

| D2 | 63 |

| α2C | 100 |

Study 1: Antioxidant Activity and Neuroprotection

In a related investigation into neuroprotective agents, compounds similar to this compound were evaluated for their ability to reduce oxidative stress in neuroblastoma cells. These studies highlighted:

- Cell Viability : Treatments resulted in significant improvements in cell viability following oxidative stress exposure.

- Mechanisms : The observed neuroprotective effects were attributed to the reduction of reactive oxygen species (ROS) and modulation of apoptotic pathways .

Study 2: High-Throughput Screening for Nox Inhibitors

A study utilized high-throughput screening methods to identify inhibitors of NADPH oxidase (Nox2), which is relevant for understanding the oxidative stress pathways that NTNCB may influence:

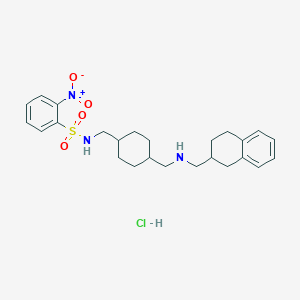

Eigenschaften

IUPAC Name |

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCQHNDMUNWNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587873 | |

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486453-65-0 | |

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.